N-(4-Chlorophenyl)-4-phenylbutanamide (referred to as B-R2B in the source paper) is a synthetic derivative of Phenyl Butyric Acid designed as a potential Histone Deacetylase 6 (HDAC6) inhibitor. [] HDAC6 is an enzyme implicated in various cancers, making its inhibition a potential target for anti-cancer therapies. []
B-R2B was synthesized and characterized following in silico studies. [] While the specific steps of the synthesis are not detailed in the source paper, it mentions the use of theoretical ADMET analyses and docking calculations to evaluate the binding properties of B-R2B on different HDAC6 conformers. []
Molecular Dynamics (MD) simulations coupled with MMGBSA approach revealed that B-R2B acts as a non-competitive inhibitor of HDAC6. [] It is located at the entrance of the HDAC6 active pocket, effectively blocking the passage of the substrate without directly binding to the HDAC6 active site. [] This mechanism is similar to that of Tubacin, another known HDAC6 inhibitor. []
N-(4-Chlorophenyl)-4-phenylbutanamide (B-R2B) has shown promising results as a potential anti-cancer agent due to its HDAC6 inhibitory activity. [] Research applications include:
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: